4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethyl-hex-3-enyl]heptane-3,5-dione
Description
4-[(E)-6-(1,3-Benzodioxol-5-yl)-3-ethyl-hex-3-enyl]heptane-3,5-dione is a synthetic diarylheptanoid derivative characterized by a central heptane-3,5-dione backbone (seven-carbon chain with ketone groups at positions 3 and 5). The (E)-configured hex-3-enyl substituent at position 4 of the heptane chain features an ethyl group at position 3 and a 1,3-benzodioxol-5-yl aromatic system at position 5.
Properties
Molecular Formula |
C22H30O4 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethylhex-3-enyl]heptane-3,5-dione |
InChI |
InChI=1S/C22H30O4/c1-4-16(10-12-18(19(23)5-2)20(24)6-3)8-7-9-17-11-13-21-22(14-17)26-15-25-21/h8,11,13-14,18H,4-7,9-10,12,15H2,1-3H3/b16-8+ |
InChI Key |
BQCWKDYUVAGNSI-LZYBPNLTSA-N |
Isomeric SMILES |
CC/C(=C\CCC1=CC2=C(C=C1)OCO2)/CCC(C(=O)CC)C(=O)CC |
Canonical SMILES |
CCC(=CCCC1=CC2=C(C=C1)OCO2)CCC(C(=O)CC)C(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Benzo[d][1,3]dioxol-5-yl)-3-ethylhex-3-en-1-yl)heptane-3,5-dione typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole derivatives with appropriate heptane-3,5-dione precursors under controlled conditions. The reaction may require catalysts such as palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-(6-(Benzo[d][1,3]dioxol-5-yl)-3-ethylhex-3-en-1-yl)heptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and substituted benzo[d][1,3]dioxole derivatives .
Scientific Research Applications
The compound "4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethyl-hex-3-enyl]heptane-3,5-dione" is a complex organic molecule that has garnered interest in various scientific research applications. Below is a detailed exploration of its applications, supported by data tables and insights from diverse sources.
Structure and Composition
The compound features a unique structure characterized by a heptane backbone with two ketone functional groups and a substituted benzodioxole moiety. This configuration contributes to its potential biological activity and utility in various fields.
Molecular Formula
- Molecular Formula : C₁₅H₁₈O₃
- Molecular Weight : Approximately 250.30 g/mol
Pharmaceutical Development
The compound's structural features suggest potential applications in drug development, particularly in creating new therapeutic agents. The presence of the benzodioxole group is known to enhance biological activity, making it a candidate for further investigation in medicinal chemistry.
Case Study: Anticancer Activity
Research has indicated that similar compounds with benzodioxole structures exhibit anticancer properties. For instance, derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies focusing on the synthesis of derivatives of this compound could yield valuable insights into their efficacy against various cancer types.
Natural Product Synthesis
The compound can serve as a precursor in the synthesis of other natural products or bioactive compounds. Its unique structure allows chemists to modify it to create analogs with enhanced properties.
Example: Synthesis of Bioactive Derivatives
A study demonstrated the modification of similar heptane derivatives to produce compounds with improved anti-inflammatory properties. Such modifications could be explored for "4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethyl-hex-3-enyl]heptane-3,5-dione" to assess its potential in treating inflammatory diseases.
Agricultural Chemistry
In agricultural chemistry, compounds with similar structures have been investigated for their potential as agrochemicals, including herbicides and fungicides.
Research Insight: Herbicidal Activity
Research into related compounds has shown that they can inhibit plant growth by interfering with specific biochemical pathways. This suggests that "4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethyl-hex-3-enyl]heptane-3,5-dione" may also possess herbicidal properties worth exploring.
Material Science
The compound's unique chemical structure may find applications in material science, particularly in the development of polymers or coatings that require specific mechanical or chemical properties.
Application Example: Coating Materials
Studies have shown that incorporating similar dione compounds into polymer matrices can enhance their thermal stability and mechanical strength. This application could be explored for the subject compound to develop advanced materials for industrial use.
Data Table: Summary of Applications
| Application Area | Potential Uses | Research Findings |
|---|---|---|
| Pharmaceutical Development | Drug candidates for cancer therapy | Anticancer activity observed in similar benzodioxole derivatives |
| Natural Product Synthesis | Precursor for bioactive compounds | Modifications yield anti-inflammatory agents |
| Agricultural Chemistry | Herbicides and fungicides | Inhibition of plant growth pathways noted |
| Material Science | Advanced polymers and coatings | Enhanced thermal stability when incorporated into matrices |
Mechanism of Action
The mechanism of action of 4-(6-(Benzo[d][1,3]dioxol-5-yl)-3-ethylhex-3-en-1-yl)heptane-3,5-dione involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell cycle regulation, and signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the diarylheptanoid/dione family, sharing core structural features with natural and synthetic analogs. Below is a systematic comparison:
Structural and Functional Group Analysis
Key Differences and Implications
- Substituent Effects : Replacing hydroxyl groups (as in curcumin) with benzodioxol systems reduces hydrogen-bonding capacity but increases resistance to glucuronidation, a common metabolic pathway .
- Configuration : The (E)-geometry in the hexenyl chain minimizes steric clash, favoring planar conformations that enhance intermolecular interactions .
Biological Activity
The compound 4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethyl-hex-3-enyl]heptane-3,5-dione is a complex organic molecule notable for its unique structural features, which include a benzo[d][1,3]dioxole moiety. This structure is associated with various biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H30O4 |
| Molecular Weight | 358.5 g/mol |
| IUPAC Name | 4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethylhex-3-enyl]heptane-3,5-dione |
| InChI Key | BQCWKDYUVAGNSI-LZYBPNLTSA-N |
The biological activity of 4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethyl-hex-3-enyl]heptane-3,5-dione is primarily attributed to its interaction with various molecular targets within cells. The benzo[d][1,3]dioxole component is known to modulate enzyme activity and receptor interactions, influencing several cellular processes such as:
- Apoptosis : Induction of programmed cell death in cancerous cells.
- Cell Cycle Regulation : Alteration of cell cycle phases leading to growth inhibition.
- Signal Transduction : Modulation of signaling pathways that affect cellular responses.
Biological Activities
Research has indicated several potential biological activities for this compound:
Anticancer Activity
Several studies have investigated the anticancer properties of compounds containing the benzo[d][1,3]dioxole moiety. For instance:
- In vitro studies demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent:
- In vitro assays revealed effectiveness against a range of bacterial strains, suggesting potential for development as an antibiotic .
Anti-inflammatory Effects
The anti-inflammatory properties are attributed to the compound's ability to inhibit pro-inflammatory cytokines:
Case Studies
- Study on Anticancer Effects :
- Antimicrobial Evaluation :
Q & A
Q. How can researchers design dose-response studies to minimize off-target effects in complex biological systems?
- Methodological Answer : Employ split-plot designs with dose ranges (e.g., 0.1–100 µM) and multiple biological replicates. Include positive/negative controls (e.g., known inhibitors, solvent-only). Transcriptomic profiling (RNA-seq) identifies off-target pathways, while CRISPR-Cas9 knockouts validate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
